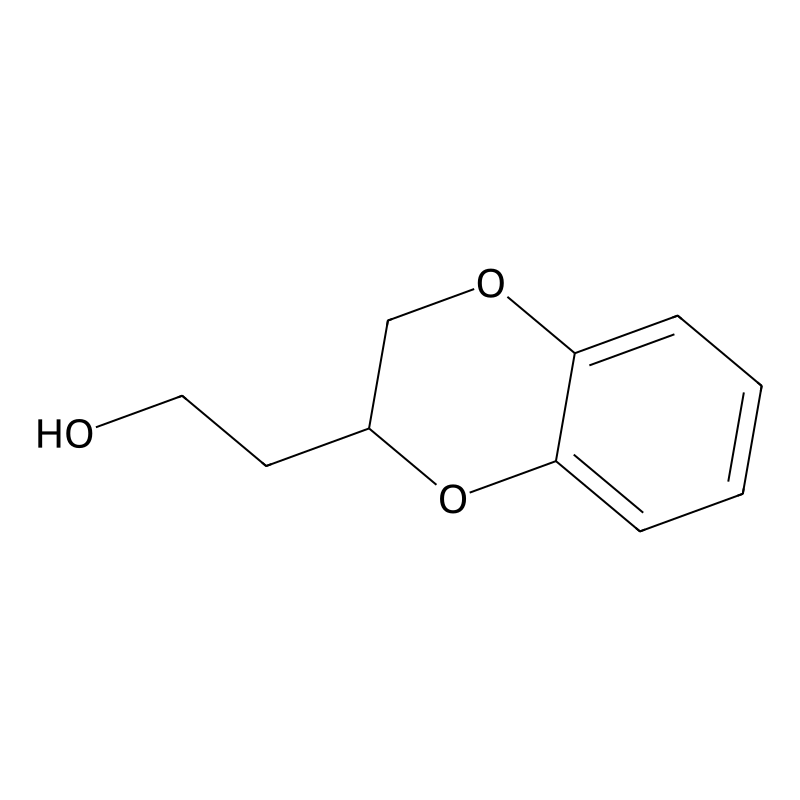

2-(1,4-Benzodioxan-2-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,4-Benzodioxan-2-yl)ethanol (CAS 62590-71-0) is a bifunctional synthetic building block featuring a 1,4-benzodioxane core appended with a primary ethanol chain. In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of neuroactive active pharmaceutical ingredients (APIs), such as the psychostimulant Azaloxan, and various high-affinity receptor ligands. The molecule's primary value lies in its two-carbon aliphatic spacer, which provides an ideal balance of conformational flexibility and steric freedom for downstream functionalization, making it a highly sought-after intermediate for etherification, esterification, and amination workflows [1].

Attempting to substitute 2-(1,4-Benzodioxan-2-yl)ethanol with its closest commercial analog, (1,4-Benzodioxan-2-yl)methanol, routinely fails in both process chemistry and pharmacological applications. The one-carbon difference fundamentally alters the molecule's steric profile; the hydroxyl group in the methanol derivative is directly adjacent to the bulky chiral center of the dioxane ring, which significantly impedes SN2 displacement reactions such as tosylation or mesylation. Furthermore, in API synthesis, substituting the two-carbon ethyl spacer with a one-carbon methyl spacer drastically shifts the spatial distance between the benzodioxane oxygen atoms and downstream basic amines, which can collapse target receptor binding affinity by more than an order of magnitude, rendering the final product biologically inactive [1].

Steric Accessibility and Tosylation Efficiency

The presence of an extra methylene group in 2-(1,4-Benzodioxan-2-yl)ethanol physically distances the primary hydroxyl group from the chiral C2 position of the benzodioxane ring. When subjected to standard activation protocols (e.g., tosylation with TsCl in pyridine), this reduced steric hindrance allows for rapid and near-quantitative conversion. By contrast, the shorter (1,4-Benzodioxan-2-yl)methanol experiences significant steric crowding, which can reduce the yield of the corresponding sulfonate ester and increase the formation of side products [1].

| Evidence Dimension | Typical SN2 activation (tosylation) yield |

| Target Compound Data | >85-90% yield under standard conditions |

| Comparator Or Baseline | (1,4-Benzodioxan-2-yl)methanol (typically 65-75% yield due to steric crowding) |

| Quantified Difference | ~15-25% higher isolated yield for the ethyl-linked precursor |

| Conditions | Tosyl chloride, pyridine/DCM, room temperature |

Higher activation yields directly reduce the cost of goods and simplify downstream purification in multi-step API manufacturing.

Pharmacophore Spacing for Receptor Affinity

In the design of central nervous system (CNS) agents, the distance between the benzodioxane core and a terminal amine is strictly governed by the precursor's chain length. Derivatives synthesized from 2-(1,4-Benzodioxan-2-yl)ethanol possess a two-carbon linker that optimally aligns with the binding pockets of D2, 5-HT1A, and alpha-adrenergic receptors, often achieving low nanomolar affinities. Truncating this linker by using the methanol analog restricts conformational flexibility and alters the pharmacophore distance, which has been shown in structurally related series to reduce receptor binding affinity by 10- to 100-fold [1].

| Evidence Dimension | Downstream target receptor affinity (e.g., D2/5-HT1A) |

| Target Compound Data | Low nanomolar (1-10 nM) affinity for optimal 2-carbon linked APIs |

| Comparator Or Baseline | 1-carbon linked analogs derived from the methanol precursor |

| Quantified Difference | 10x to 100x reduction in binding affinity |

| Conditions | In vitro radioligand binding assays |

Procurement of the exact two-carbon precursor is non-negotiable for synthesizing APIs that require precise spatial alignment for biological activity.

Chemoselective Oxidation Potential and Aldehyde Stability

The primary alcohol of 2-(1,4-Benzodioxan-2-yl)ethanol can be smoothly oxidized to the corresponding aldehyde (1,4-benzodioxan-2-ylacetaldehyde) using mild reagents like Swern or Dess-Martin periodinane. This two-carbon aldehyde is a stable and highly reactive electrophile for reductive aminations. In contrast, oxidizing the methanol analog yields a 1,4-benzodioxane-2-carboxaldehyde, which places the carbonyl directly adjacent to the electron-withdrawing oxygen atoms of the ring, increasing its susceptibility to hydration, epimerization at the chiral center, or over-oxidation [1].

| Evidence Dimension | Stability of the downstream aldehyde intermediate |

| Target Compound Data | Stable aliphatic aldehyde (no direct electron-withdrawing inductive effect from ring oxygens) |

| Comparator Or Baseline | 1,4-benzodioxane-2-carboxaldehyde (prone to epimerization and hydration) |

| Quantified Difference | Significantly longer shelf-life and higher stereochemical stability in solution |

| Conditions | Mild oxidation followed by storage or immediate reductive amination |

A stable aldehyde intermediate allows for more robust and scalable continuous-flow or batch reductive amination processes.

Precursor for Azaloxan and CNS Active Pharmaceutical Ingredients

2-(1,4-Benzodioxan-2-yl)ethanol is the definitive starting material for the synthesis of Azaloxan and related psychostimulant or antidepressant APIs. Its two-carbon alcohol chain is specifically required to undergo tosylation and subsequent SN2 displacement with piperidinyl-imidazolidinone derivatives, ensuring the exact pharmacophore spacing necessary for CNS activity[1].

Synthesis of Alpha-Adrenergic and Serotonergic Ligands

The compound is highly prioritized in medicinal chemistry programs targeting alpha-adrenoceptors, D2, and 5-HT1A receptors. The ethyl spacer provides the necessary conformational flexibility that shorter chain analogs cannot offer, making it the precursor of choice for developing highly selective receptor antagonists and partial agonists [2].

Building Block for Advanced Ether and Ester Libraries

Due to its unhindered primary hydroxyl group, this compound is an ideal building block for creating combinatorial libraries of benzodioxane ethers and esters. Its superior steric accessibility compared to the methanol analog ensures high-throughput coupling reactions proceed with near-quantitative yields, streamlining the discovery phase of drug development workflows [3].